3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate
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Overview
Description
3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C11H19NO2S2 and a molecular weight of 261.4 g/mol . It is known for its unique structure, which includes a morpholine ring and a carbodithioate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to meet the specific requirements of various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate: Unique due to its specific combination of functional groups.
4-Morpholinecarbodithioic acid, 3,3-dimethyl-2-oxobutyl ester: Similar structure but may have different reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of a morpholine ring and a carbodithioate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c1-11(2,3)9(13)8-16-10(15)12-4-6-14-7-5-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOBGYQOHFYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC(=S)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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